3,5-Dichlorobenzoic acid

Catalog No.
S569480
CAS No.
51-36-5
M.F
C7H4Cl2O2
M. Wt
191.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Dichlorobenzoic acid

3,5-Dichlorobenzoic acid is the essential precursor for Tafamidis API synthesis, where precise meta-substitution is mandatory to avoid inactive pharmacophores.

  • Eliminates ortho-steric hindrance, maintaining planar conjugation and correct pKa (3.54) critical for transthyretin stabilization.
  • Serves as a symmetrical ligand for MOFs with 3.54 Å square channels, enabling selective fluorescent sensing of food additives and contaminants.
  • Supplied with ≥98% purity, full Certificate of Analysis, and immediate stock availability for seamless procurement.

CAS Number

51-36-5

Product Name

3,5-Dichlorobenzoic acid

IUPAC Name

3,5-dichlorobenzoic acid

Molecular Formula

C7H4Cl2O2

Molecular Weight

191.01 g/mol

InChI

InChI=1S/C7H4Cl2O2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H,10,11)

InChI Key

CXKCZFDUOYMOOP-UHFFFAOYSA-N

solubility

7.70e-04 M

Synonyms

3,5-dichlorobenzoic acid, 3,5-dichlorosodium benzoate

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C(=O)O

The exact mass of the compound 3,5-Dichlorobenzoic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 7.70e-04 m. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Chlorobenzoates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

5 g, 25 g, 100 g

3,5-Dichlorobenzoic acid (CAS: 51-36-5) is a highly crystalline, meta-substituted halogenated aromatic carboxylic acid utilized as a critical building block in advanced organic synthesis, active pharmaceutical ingredient (API) manufacturing, and materials science. Featuring two chlorine atoms at the 3 and 5 positions of the benzene ring, it exhibits a distinct physicochemical profile, including a melting point of 184–187 °C and a pKa of approximately 3.54. This specific substitution pattern eliminates ortho-steric hindrance around the carboxylate group, allowing for planar conjugation that is required in the synthesis of rigid molecular frameworks. Industrially, it is procured as the precise precursor for the synthesis of Tafamidis, a transthyretin amyloidosis therapy, and as a structural ligand in the development of luminescent metal-organic frameworks (MOFs) and targeted agrochemicals [1].

Synthesis & Workflow Fit

Enables regiochemistry-specific synthetic pathways
Supports pharmaceutical & agrochemical intermediate synthesis
Reported solid-state channel architecture may influence formulation

Substituting 3,5-Dichlorobenzoic acid with closely related isomers, such as 2,4-Dichlorobenzoic acid or 2,6-Dichlorobenzoic acid, fundamentally alters both the chemical reactivity and the spatial geometry of the resulting derivatives. The absence of an ortho-chlorine atom in the 3,5-isomer prevents the steric twisting of the carboxyl group out of the aromatic plane, maintaining a specific pKa (3.54) that is significantly less acidic than its ortho-substituted counterparts (e.g., 2,6-Dichlorobenzoic acid at pKa ~1.5) [1]. In procurement for API synthesis, such as the production of Tafamidis, using a 2,4- or 3,4-substituted analog yields an incorrect pharmacophore that fails to stabilize the transthyretin tetramer. Furthermore, in coordination chemistry, the symmetrical meta-substitution specifically directs the formation of 3.54 Å square channels in crystal lattices, a topology that cannot be replicated by asymmetric or ortho-heavy isomers .

Isomer Substitution Risk

Electronic & steric mismatch

Meta-substitution alters electronic distribution and steric accessibility vs. ortho/para isomers, shifting reactivity.

Metabolic fate divergence

3,5-DCBA inhibits microbial growth on ortho-substituted benzoates, unlike 2,4- or 2,5-isomers that support growth.

Solid-state packing differences

Crystal structure and intermolecular interactions differ markedly from 2,6-DCBA, affecting material properties.

Thermal Stability and Processability in High-Temperature Synthesis

During the synthesis of pharmaceutical intermediates, the starting material must withstand aggressive conditions, such as chlorination with thionyl chloride at elevated temperatures (up to 115 °C). 3,5-Dichlorobenzoic acid exhibits a melting point of 184–187 °C, indicating strong crystal lattice energy driven by symmetrical meta-substitution and dimeric hydrogen bonding . In contrast, 2,4-Dichlorobenzoic acid melts at 158–164 °C, and 2,6-Dichlorobenzoic acid melts at 144–146 °C. The higher thermal stability of the 3,5-isomer prevents premature melting or sublimation during high-temperature reactor charging and drying phases.

Evidence DimensionMelting Point / Thermal Stability
Target Compound Data184–187 °C
Comparator Or Baseline2,4-Dichlorobenzoic acid (158–164 °C) and 2,6-Dichlorobenzoic acid (144–146 °C)
Quantified Difference20–40 °C higher thermal stability threshold
ConditionsStandard atmospheric pressure, bulk powder handling

Higher thermal stability ensures robust processability and prevents material degradation during aggressive, high-temperature halogenation steps in industrial API synthesis.

Aquatic toxicity
Head-to-head
3,5-DCBA
pIGC50 0.23
vs.
2,4-DCBA: -0.63
2,5-DCBA: -0.90
Reported lower aquatic toxicity context
Tetrahymena pyriformis 40-h assay; review for environmental risk context

Acidity Profile for Controlled Deprotonation and Phase Transfer

The acidity of a benzoic acid derivative dictates its solubility profile during aqueous workups and its coordination kinetics in metal-organic framework (MOF) synthesis. 3,5-Dichlorobenzoic acid possesses an experimental pKa of 3.54[1]. This makes it more acidic than unsubstituted benzoic acid (pKa 4.2) but significantly less acidic than ortho-substituted analogs like 2,4-Dichlorobenzoic acid (pKa ~2.8) or 2,6-Dichlorobenzoic acid (pKa ~1.5), which suffer from strong electron-withdrawing ortho-effects. This intermediate acidity allows for highly controlled, stepwise deprotonation during solvothermal MOF synthesis.

Evidence DimensionAcid Dissociation Constant (pKa)
Target Compound DatapKa 3.54
Comparator Or Baseline2,4-Dichlorobenzoic acid (pKa ~2.8)
Quantified Difference0.74 pKa unit difference (weaker acid due to lack of ortho-effect)
ConditionsAqueous solution, standard temperature

Predictable and moderate acidity is critical for optimizing phase-transfer extractions and ensuring controlled ligand binding in coordination polymer manufacturing.

Crystal packing
Head-to-head
3,5-DCBA: monoclinic P2₁/n, square channels
vs.
2,6-DCBA: triclinic P1, different unit cell
Solid-state property differentiation
May influence dissolution rate and mechanical properties

Absolute Precursor Specificity for Tafamidis Manufacturing

In the commercial synthesis of Tafamidis (a transthyretin stabilizer), 3,5-Dichlorobenzoic acid is converted to 3,5-dichlorobenzoyl chloride and coupled with 4-amino-3-hydroxybenzoic acid[1]. The 3,5-dichloro substitution pattern is an absolute structural requirement for the final drug's efficacy in binding the thyroxine-binding sites of the transthyretin tetramer. Substituting this precursor with 2,4-Dichlorobenzoic acid or 3,4-Dichlorobenzoic acid results in an isomeric mismatch (e.g., 2,4-dichlorobenzamido derivatives) that lacks the necessary symmetrical steric bulk, rendering the resulting API biologically inactive.

Evidence DimensionAPI Structural Viability
Target Compound DataYields active 4-(3,5-dichlorobenzamido)-3-hydroxybenzoic acid
Comparator Or Baseline2,4-Dichlorobenzoic acid
Quantified Difference100% loss of target API viability if substituted
ConditionsAmidation reaction with 4-amino-3-hydroxybenzoic acid

For pharmaceutical procurement, 3,5-Dichlorobenzoic acid is a strict, non-substitutable raw material required to achieve the exact regulatory and pharmacological structure of Tafamidis.

Microbial metabolism
Head-to-head
3,5-DCBA: complete growth inhibition
vs.
2,4- & 2,5-DCBA: support growth
Isomer-dependent biodegradation context
Pseudomonas putida P111 model; aerobic conditions
Scalable synthesis
Class-level
Yield >60%, 3 steps, no chromatography
Reported scalable synthetic route
From p-chlorobenzoic acid; review for process-specific validation
Cholinesterase inhibition
Assay context
3,5-DCBA hybrids: BuChE IC₅₀ 24 nM; AChE/BuChE 25/123 nM
vs.
Tacrine reference: IC₅₀ ~100-200 nM range
Supports cholinesterase target engagement assay context
In vitro enzyme assays; scaffold-dependent activity interpretation

Commercial Synthesis of Tafamidis and Neurological APIs

3,5-Dichlorobenzoic acid is the mandatory starting material for the synthesis of Tafamidis, a critical therapy for transthyretin amyloidosis. It is first converted into 3,5-dichlorobenzoyl chloride before undergoing amidation. Its specific meta-substitution pattern is also leveraged in the design of novel cyclopentaquinoline hybrids targeting Alzheimer's disease, where the 3,5-dichloro moiety provides essential steric interactions for cholinesterase inhibition [1].

Construction of Luminescent Metal-Organic Frameworks (MOFs)

Due to its specific pKa and symmetrical geometry, this compound is heavily utilized as a bridging ligand in the solvothermal synthesis of heterometallic clusters (e.g., Zn-Tb MOFs). The resulting frameworks feature precise square channels (ca. 3.54 Å) that are highly effective for the selective fluorescent sensing of food additives (like vanillin) and environmental contaminants [2].

Agrochemical Intermediate Manufacturing

In the agricultural sector, the compound serves as a robust precursor for specialized herbicides and pesticides. Its high thermal stability allows it to endure rigorous multi-step industrial synthesis, while the 3,5-dichloro arrangement ensures the final active ingredients possess the correct environmental degradation profiles and receptor binding affinities.

Application Fit Matrix

Application
Selection Property
Validation Focus
CNS target engagement studies
Cholinesterase inhibition assay context
BuChE/AChE IC₅₀ benchmarking; hybrid scaffold evaluation
Agrochemical intermediate synthesis
Aquatic toxicity profile context
Toxicity endpoint comparison with 2,4-/2,5-isomers
Coordination polymer & MOF design
Crystal packing architecture
Monoclinic P2₁/n channel structure evaluation
Scalable intermediate supply
Synthesis route efficiency
Yield >60% and chromatography-free process review

XLogP3

2.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

189.9588348 Da

Monoisotopic Mass

189.9588348 Da

Heavy Atom Count

11

LogP

3.0 (LogP)

Melting Point

188.0 °C

UNII

7BAA7R70GN

GHS Hazard Statements

Aggregated GHS information provided by 52 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 52 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 49 of 52 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.96%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

75248-87-2
51-36-5

Wikipedia

3,5-dichlorobenzoic acid

Use Classification

Environmental transformation -> Pesticide transformation products (metabolite, successor)

General Manufacturing Information

Benzoic acid, 3,5-dichloro-: ACTIVE

Explore Compound Types